molecular formula C17H15ClF3NOS B5104312 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-methylbenzyl)thio]acetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-methylbenzyl)thio]acetamide

Cat. No. B5104312
M. Wt: 373.8 g/mol
InChI Key: WKUKRCXKJMCFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-methylbenzyl)thio]acetamide, commonly known as CTM or CTM-TC, is a chemical compound that has been widely used in scientific research. It belongs to the class of thioacetamide compounds and has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of CTM is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to cause pain and fever. By inhibiting COX activity, CTM reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
CTM has been found to exhibit a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to increase the production of anti-inflammatory cytokines, such as interleukin-10. In addition, CTM has been shown to reduce the expression of COX-2, which is involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of CTM for lab experiments is its high potency. It has been found to be effective at low concentrations, making it a cost-effective option for researchers. Another advantage is its broad spectrum of activity, as it has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. However, one of the limitations of CTM is its potential toxicity, as it has been found to cause liver damage in some animal models.

Future Directions

There are several future directions for research on CTM. One area of research could focus on its potential use as an anticancer agent, as it has been found to exhibit cytotoxic effects on certain cancer cells. Another area of research could focus on its potential use in the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies could be conducted to investigate the mechanism of action of CTM and its potential side effects.

Synthesis Methods

The synthesis of CTM involves the reaction of 2-methylbenzyl chloride with potassium thioacetate in the presence of a base, followed by the reaction of the resulting thioester with 4-chloro-3-(trifluoromethyl)aniline. The final product is obtained by recrystallization and purification.

Scientific Research Applications

CTM has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of certain cancer cells.

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-methylphenyl)methylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NOS/c1-11-4-2-3-5-12(11)9-24-10-16(23)22-13-6-7-15(18)14(8-13)17(19,20)21/h2-8H,9-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUKRCXKJMCFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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